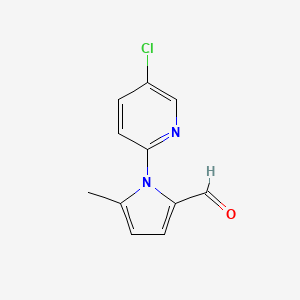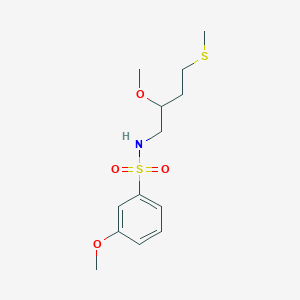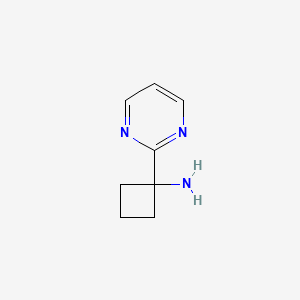
1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde (5-chloro-2-methylpyrrole-2-carbaldehyde), also known as 5-chloro-2-methylpyrrole-2-carboxaldehyde, is an organic compound of interest to the scientific community due to its unique chemical structure and potential applications in scientific research. This compound belongs to the class of pyrroles, which are heterocyclic aromatic compounds consisting of a five-membered ring of atoms with one nitrogen atom. 5-chloro-2-methylpyrrole-2-carbaldehyde has a wide range of uses, from its use as a reagent in organic synthesis to its application in medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis of β-Lactams and Ring Transformations
Research into carbaldehydes similar to 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde has shown that these compounds can undergo acid-catalyzed ring closures and transformations, leading to the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds. Such transformations are significant for the development of new synthetic pathways in organic chemistry (Bertha et al., 1998).
Regioselectivity in Reactions with Nucleophiles
Studies on polyfunctionalised pyrroles related to this compound have highlighted their reactivity with secondary amines, resulting in methylene-substituted pyrroles and substituted pyrroles through condensation and nucleophilic substitution reactions. This regioselectivity is crucial for the targeted modification of pyrrole derivatives for potential applications in drug development and materials science (Zaytsev et al., 2005).
Development of Heterocyclic Chalcones and Dipyrazolopyridines
The Vilsmeier–Haack reaction has been utilized to synthesize novel carbaldehyde derivatives, which are further used in the synthesis of heterocyclic chalcones and dipyrazolopyridines. These compounds have diverse applications, ranging from pharmaceuticals to materials chemistry, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in synthetic chemistry (Quiroga et al., 2010).
Catalyst Development
Research on compounds derived from pyridin-2-ylmethyl and indole carbaldehydes has demonstrated their potential as ligands for catalyst development. These studies contribute to the field of catalysis, especially in the synthesis of palladacycles and their applications in coupling reactions. The efficient catalytic properties of these compounds underscore the importance of pyrrole-2-carbaldehyde derivatives in creating new catalysts for organic synthesis (Singh et al., 2017).
Synthesis of Organoselenium Compounds
An efficient synthetic protocol has been developed for symmetrical diselanes from pyridine-carbaldehydes, demonstrating the compound's utility in synthesizing organoselenium compounds with potential anti-proliferative activity. This highlights the role of pyrrole-2-carbaldehyde derivatives in the development of new therapeutic agents and materials with unique biological properties (Bhasin et al., 2015).
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-5-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-10(7-15)14(8)11-5-3-9(12)6-13-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBGVCQXHACRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)



![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)
![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)
![3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B2702352.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)
